Cas no 2247102-40-3 (5-Acetamidothiophene-2-sulfonyl fluoride)

5-Acetamidothiophene-2-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 5-acetamidothiophene-2-sulfonyl fluoride
- Z3325469090
- 5-Acetamidothiophene-2-sulfonyl fluoride
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- Inchi: 1S/C6H6FNO3S2/c1-4(9)8-5-2-3-6(12-5)13(7,10)11/h2-3H,1H3,(H,8,9)
- InChI Key: ZCSWZPXCIQDWLL-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1S(=O)(=O)F)NC(C)=O
Computed Properties
- Exact Mass: 222.97731356 g/mol
- Monoisotopic Mass: 222.97731356 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Molecular Weight: 223.2
- Topological Polar Surface Area: 99.9
5-Acetamidothiophene-2-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6481221-10.0g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | 95.0% | 10.0g |
$5528.0 | 2025-03-15 | |
1PlusChem | 1P028HDU-250mg |
5-acetamidothiophene-2-sulfonylfluoride |
2247102-40-3 | 95% | 250mg |
$850.00 | 2024-05-25 | |
1PlusChem | 1P028HDU-50mg |
5-acetamidothiophene-2-sulfonylfluoride |
2247102-40-3 | 95% | 50mg |
$418.00 | 2024-05-25 | |
Key Organics Ltd | ES-2365-0.5g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | >95% | 0.5g |
£893.00 | 2025-02-09 | |
1PlusChem | 1P028HDU-500mg |
5-acetamidothiophene-2-sulfonylfluoride |
2247102-40-3 | 95% | 500mg |
$1301.00 | 2024-05-25 | |
1PlusChem | 1P028HDU-2.5g |
5-acetamidothiophene-2-sulfonylfluoride |
2247102-40-3 | 95% | 2.5g |
$3177.00 | 2024-05-25 | |
Enamine | EN300-6481221-5.0g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | 95.0% | 5.0g |
$3728.0 | 2025-03-15 | |
Enamine | EN300-6481221-0.1g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | 95.0% | 0.1g |
$446.0 | 2025-03-15 | |
Enamine | EN300-6481221-0.25g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | 95.0% | 0.25g |
$637.0 | 2025-03-15 | |
Key Organics Ltd | ES-2365-1g |
5-acetamidothiophene-2-sulfonyl fluoride |
2247102-40-3 | >95% | 1g |
£1146.00 | 2025-02-09 |
5-Acetamidothiophene-2-sulfonyl fluoride Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Book reviews
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
Additional information on 5-Acetamidothiophene-2-sulfonyl fluoride
Introduction to 5-Acetamidothiophene-2-sulfonyl fluoride (CAS No: 2247102-40-3)
5-Acetamidothiophene-2-sulfonyl fluoride, identified by the chemical identifier CAS No: 2247102-40-3, is a specialized compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and utility in drug development. The structural features of 5-Acetamidothiophene-2-sulfonyl fluoride make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders.
The sulfonyl fluoride moiety in the molecule is a key functional group that enhances reactivity, allowing for further derivatization into more complex structures. This property is particularly useful in medicinal chemistry, where such intermediates serve as building blocks for designing novel therapeutic agents. The acetamido group contributes to the compound's solubility and stability, making it easier to handle in synthetic protocols and facilitating its incorporation into larger molecular frameworks.
In recent years, there has been a surge in research focused on thiophene-based compounds due to their potential applications in treating a wide range of diseases. 5-Acetamidothiophene-2-sulfonyl fluoride has been studied for its pharmacological properties, particularly in the context of inhibiting enzymes involved in inflammatory pathways. For instance, researchers have explored its potential as a scaffold for developing inhibitors of cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects comparable to existing therapeutic agents.
Another area of interest is the application of 5-Acetamidothiophene-2-sulfonyl fluoride in the synthesis of small-molecule drugs targeting neurological disorders. Thiophene derivatives have shown promise in modulating neurotransmitter systems, making them attractive candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic properties of the thiophene ring allow for interactions with biological targets that are not achievable with other heterocyclic compounds. This has led to investigations into how modifications of the 5-Acetamidothiophene-2-sulfonyl fluoride structure can enhance its binding affinity and selectivity for specific neurological receptors.
The fluorine atom in the sulfonyl fluoride group is another critical feature that influences the compound's reactivity and pharmacokinetic properties. Fluorinated compounds are often more stable and have improved metabolic profiles, which can translate into better drug efficacy and reduced side effects. In drug discovery, fluorine atoms are strategically incorporated into molecules to enhance their bioavailability and target specificity. The presence of a fluorine atom in 5-Acetamidothiophene-2-sulfonyl fluoride suggests that it may be a versatile intermediate for generating fluorinated derivatives with enhanced therapeutic potential.
Recent advancements in synthetic methodologies have also contributed to the growing interest in 5-Acetamidothiophene-2-sulfonyl fluoride. Techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to efficiently introduce complex functional groups into thiophene derivatives. These methods have enabled chemists to explore novel structural variations of 5-Acetamidothiophene-2-sulfonyl fluoride, leading to the discovery of new bioactive compounds with improved pharmacological profiles. Such innovations are crucial for accelerating the drug discovery process and bringing new treatments to patients more quickly.
The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic targets and developing innovative drug candidates. 5-Acetamidothiophene-2-sulfonyl fluoride represents an important asset in this endeavor, offering a starting point for generating a diverse library of bioactive molecules. Its unique structural features make it suitable for applications across multiple therapeutic areas, including oncology, immunology, and central nervous system disorders. As our understanding of biological pathways grows, so does the need for sophisticated chemical tools like 5-Acetamidothiophene-2-sulfonyl fluoride to modulate these pathways effectively.
In conclusion, 5-Acetamidothiophene-2-sulfonyl fluoride (CAS No: 2247102-40-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural attributes, including the presence of an acetamido group and a sulfonyl fluoride moiety, make it a valuable intermediate for synthesizing novel bioactive molecules. Ongoing research into its applications in anti-inflammatory and neurological therapies underscores its importance as a tool for drug discovery. As synthetic chemistry continues to evolve, compounds like 5-Acetamidothiophene-2-sulfonyl fluoride will undoubtedly play a crucial role in shaping the future of medicine.
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